molecular formula C8H7BrO2 B1278111 1-(4-Bromo-2-hydroxyphenyl)ethanone CAS No. 30186-18-6

1-(4-Bromo-2-hydroxyphenyl)ethanone

Cat. No.: B1278111
CAS No.: 30186-18-6
M. Wt: 215.04 g/mol
InChI Key: LQCMMXGKEGWUIM-UHFFFAOYSA-N
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Description

Significance of 1-(4-Bromo-2-hydroxyphenyl)ethanone within the Acetophenone (B1666503) Class in Contemporary Chemical Science

Among the vast family of acetophenones, this compound stands out as a particularly important intermediate in contemporary chemical science. Its significance lies in its trifunctional nature, possessing a reactive ketone, an activatable aromatic ring, and strategically placed hydroxyl and bromo substituents. This unique arrangement makes it a versatile precursor for the synthesis of a wide array of heterocyclic compounds and other bioactive molecules.

The presence of the bromine atom at the para-position and the hydroxyl group at the ortho-position to the acetyl group provides specific regiochemical control in subsequent reactions. This is particularly valuable in the synthesis of chalcones, which are precursors to flavonoids and isoflavonoids known for their broad spectrum of biological activities. nih.gov The hydroxyl group can direct electrophilic substitution and also participate in cyclization reactions, while the bromine atom can be readily displaced or involved in cross-coupling reactions, further expanding its synthetic utility. acs.org This compound serves as a key starting material for creating molecules with potential therapeutic effects in areas such as inflammation and pain management. mdpi.com

Historical Perspectives and Evolution of Research on Bromo-substituted Phenolic Ketones

The journey to understanding and utilizing bromo-substituted phenolic ketones is intrinsically linked to the development of fundamental organic reactions. A cornerstone in the synthesis of hydroxyacetophenones is the Fries rearrangement, a reaction first reported by German chemist Karl Theophil Fries in 1908. chemicalpapers.comresearchgate.net This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid, and has been a key method for accessing ortho- and para-hydroxyacetophenones, which are valuable pharmaceutical intermediates. chemicalpapers.comnih.gov

Initially, research focused on the fundamental understanding of bromination reactions of phenols and the subsequent transformations of the resulting products. mdpi.com Over the decades, the focus has shifted from simple synthetic preparations to a more nuanced exploration of the reactivity and potential applications of these compounds. The evolution of analytical techniques, such as spectroscopy and X-ray crystallography, has allowed for detailed structural elucidation, providing insights into the structure-activity relationships of these molecules. nih.govijpcbs.com The development of modern synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions, has further expanded the synthetic toolbox for modifying bromo-substituted phenolic ketones, enabling the creation of more complex and functionally diverse molecules. acs.org

Current Research Trends and Future Directions for this compound and its Derivatives

Current research on this compound and its derivatives is vibrant and multifaceted, with significant efforts directed towards the synthesis of novel compounds with enhanced biological activities. A major trend is the use of this compound as a scaffold to generate diverse libraries of molecules for drug discovery. nih.gov

Synthesis of Bioactive Heterocycles: A significant area of research involves the use of this compound to synthesize various heterocyclic compounds, such as:

Chalcones: These α,β-unsaturated ketones are synthesized via Claisen-Schmidt condensation and serve as precursors to a wide range of biologically active flavonoids and other heterocyclic systems. nih.govrjpbcs.comnih.gov Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. nih.govrjpbcs.com

Coumarins: These compounds, known for their diverse pharmacological properties, can be synthesized from precursors derived from this compound. nih.govchemicalpapers.com Coumarin (B35378) derivatives have exhibited antibacterial and other biological activities. chemicalpapers.comresearchgate.net

Benzofurans: The synthesis of benzofuran (B130515) derivatives, which are known to possess antitumor, antibacterial, and antifungal properties, can be achieved using starting materials derived from this bromo-hydroxyacetophenone. nih.govresearchgate.net

Triazoles: Novel 1,2,4-triazole (B32235) derivatives synthesized from related scaffolds have shown promising antifungal and antibacterial activities. nih.govcsfarmacie.cznih.gov

Enzyme Inhibition: Derivatives of this compound are being investigated as inhibitors of various enzymes. For instance, thioether derivatives have been synthesized and evaluated as inhibitors of carbonic anhydrase and acetylcholinesterase, enzymes implicated in various diseases. nih.gov

Future Directions: The future of research on this compound and its derivatives appears promising and is likely to focus on several key areas:

Diversity-Oriented Synthesis (DOS): The use of this compound as a building block in DOS strategies will likely accelerate the discovery of novel bioactive compounds with diverse structural features. nih.gov

Halogen Bonding in Drug Design: The role of the bromine atom in mediating specific interactions with biological targets through halogen bonding is an area of growing interest and is expected to be further explored in rational drug design.

Development of Novel Antimicrobials: With the rise of antibiotic resistance, the development of new classes of antimicrobial agents is crucial. The demonstrated antibacterial and antifungal activities of derivatives of this compound make it a valuable starting point for the development of new therapeutic agents. nih.govnih.gov

Materials Science: The unique electronic and thermal properties of halogenated phenolic compounds suggest potential applications in the development of new polymers and functional materials. mdpi.com

Detailed Research Findings

Crystallographic Data of a Related Isomer: 2-Bromo-1-(4-hydroxyphenyl)ethanone

The following table presents the crystallographic data for the isomeric compound 2-Bromo-1-(4-hydroxyphenyl)ethanone, providing insight into the structural characteristics of bromo-substituted hydroxyacetophenones. nih.gov

ParameterValue
Empirical FormulaC₈H₇BrO₂
Formula Weight215.04
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.6495 (15)
b (Å)15.052 (3)
c (Å)14.3562 (19)
β (°)123.224 (7)
Volume (ų)1563.5 (5)
Z8
Temperature (K)293

Data sourced from a study on the crystal structure of 2-Bromo-1-(4-hydroxyphenyl)ethanone. nih.gov

Biological Activity of Derivatives

The versatility of this compound as a synthetic precursor is highlighted by the diverse biological activities of its derivatives. The following tables summarize some of the reported biological data.

Antimicrobial Activity of Coumarin and Triazole Derivatives

Compound TypeOrganismActivity (MIC in µg/mL)Reference
Coumarin DerivativeStaphylococcus aureus- (34.5 mm inhibition zone) nih.gov
Coumarin DerivativeBacillus subtilis- (24 mm inhibition zone) nih.gov
1,2,4-Triazole DerivativeMicrosporum gypseumSome derivatives superior to Ketoconazole nih.gov
1,2,4-Triazole DerivativeStaphylococcus aureusSome derivatives superior to Streptomycin nih.gov

Enzyme Inhibition by Thioether Derivatives of a Related Hydroxyacetophenone

CompoundEnzymeKᵢ (nM)Reference
1-(4-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanonehCA I13.67±1.55 nih.gov
1-(4-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanonehCA II10.33±1.22 nih.gov
1-(4-Hydroxyphenyl)-2-((1-methyl-1H-imidazol-2-yl)thio)ethanoneAChE49.33±8.02 nih.gov
1-(4-Hydroxyphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanonehCA I11.41±1.10 nih.gov
1-(4-Hydroxyphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanonehCA II8.87±0.78 nih.gov
1-(4-Hydroxyphenyl)-2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethanoneAChE25.67±3.51 nih.gov

Kᵢ represents the inhibition constant. hCA I and hCA II are human carbonic anhydrase isozymes, and AChE is acetylcholinesterase. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromo-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCMMXGKEGWUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444029
Record name 1-(4-bromo-2-hydroxyphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30186-18-6
Record name 1-(4-bromo-2-hydroxyphenyl)ethanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-2-hydroxyphenyl)ethan-1-one
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Synthetic Methodologies and Reaction Pathways of 1 4 Bromo 2 Hydroxyphenyl Ethanone

Established Synthetic Routes to 1-(4-Bromo-2-hydroxyphenyl)ethanone

The preparation of this compound has been well-documented in chemical literature, with two principal methods being the bromination of a hydroxyacetophenone precursor and the Grignard reaction with a substituted benzonitrile.

Preparation via Bromination of 4-Hydroxyacetophenone

A common and direct approach to synthesizing bromo-hydroxyphenyl ethanone (B97240) derivatives involves the bromination of a corresponding hydroxyacetophenone. For instance, the bromination of 4-hydroxyacetophenone can be carried out using bromine in a suitable solvent system. One documented procedure involves dissolving 4-hydroxyacetophenone in a mixture of ethyl acetate (B1210297) and chloroform, followed by the slow addition of a bromine solution. prepchem.comgoogle.com The reaction progress can be monitored, and the desired product, α-bromo-4-hydroxyacetophenone, is isolated after filtration and purification. prepchem.com Another method describes the use of bromine in acetic acid with a 4-hydroxyacetophenone solution, which after a period at room temperature, is processed to yield the alpha-bromo derivative. google.com

ReactantReagentSolventProduct
4-HydroxyacetophenoneBromineEthyl acetate/Chloroformα-Bromo-4-hydroxyacetophenone
4-HydroxyacetophenoneBromineAcetic Acidα-Bromo-4-hydroxyacetophenone

This table summarizes the reactants, reagents, and products in the bromination of 4-hydroxyacetophenone.

It is important to note that while these methods yield an α-bromo-4-hydroxyacetophenone, the target compound of this article is this compound, which has a different substitution pattern. The bromination of 2-hydroxyacetophenone (B1195853) would be a more direct precursor for the title compound, following similar electrophilic aromatic substitution principles where the hydroxyl group directs the incoming electrophile.

Synthesis from 4-Bromo-2-hydroxybenzonitrile via Grignard Reaction

An alternative synthetic pathway to this compound involves the use of a Grignard reagent. This powerful organometallic reagent can react with a nitrile to form a ketone after hydrolysis. masterorganicchemistry.comorganicchemistrytutor.com In this specific synthesis, the starting material would be 4-bromo-2-hydroxybenzonitrile. This nitrile would be reacted with methylmagnesium bromide, a Grignard reagent. The nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbon of the nitrile group. jove.comucalgary.ca This initial addition forms an imine salt intermediate. Subsequent acidic workup hydrolyzes the imine to yield the desired ketone, this compound. masterorganicchemistry.comorganicchemistrytutor.comucalgary.ca

ReactantReagentIntermediateProduct
4-Bromo-2-hydroxybenzonitrileMethylmagnesium BromideImine SaltThis compound

This table outlines the key components of the Grignard synthesis of this compound.

Alternative and Emerging Synthetic Strategies

Research into more efficient and environmentally friendly synthetic methods is ongoing. One area of exploration is the use of different brominating agents to improve selectivity and reduce the use of hazardous reagents. For example, studies have investigated the use of reagents like pyridine (B92270) hydrobromide perbromide, N-bromosuccinimide (NBS), and cupric bromide for the bromination of acetophenone (B1666503) derivatives. nih.gov While a study on various acetophenones showed pyridine hydrobromide perbromide to be highly efficient, the use of NBS resulted in poor yields and cupric bromide gave moderate yields. nih.gov Another approach has explored oxidative bromination using ammonium (B1175870) bromide and ammonium persulfate under aqueous grinding conditions as a more eco-friendly alternative. cbijournal.com Although these specific studies did not focus on this compound, the principles could be adapted for its synthesis.

Mechanistic Investigations of Key Synthetic Transformations

Understanding the mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields.

Electrophilic Aromatic Substitution Mechanisms in Bromination

The bromination of phenols and their derivatives is a classic example of an electrophilic aromatic substitution reaction. bdu.ac.inyoutube.combyjus.com The hydroxyl group on the benzene (B151609) ring is a strongly activating, ortho-, para-directing group. bdu.ac.inbyjus.comyoutube.com This is due to the ability of the oxygen's lone pairs of electrons to delocalize into the aromatic ring, increasing the electron density at the ortho and para positions and making them more susceptible to attack by an electrophile. bdu.ac.inyoutube.comgoogle.com

In the bromination of a phenol (B47542), the bromine molecule becomes polarized, creating a δ+ and δ- end. youtube.com The electron-rich aromatic ring attacks the electrophilic bromine atom (Br+), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. bdu.ac.in The stability of this intermediate is enhanced by the delocalization of the positive charge over the ring and onto the oxygen atom of the hydroxyl group. bdu.ac.in In the final step, a base (which can be a solvent molecule or the bromide ion) removes a proton from the carbon atom that was attacked by the bromine, restoring the aromaticity of the ring and yielding the brominated phenol. youtube.com The solvent can play a significant role; polar solvents like water can assist in polarizing the bromine molecule, facilitating the reaction. youtube.com

Role of Methylmagnesium Bromide in Carbonyl Addition

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. masterorganicchemistry.comyoutube.com Grignard reagents, such as methylmagnesium bromide, are highly effective nucleophiles due to the polar nature of the carbon-magnesium bond, which gives the carbon atom a significant partial negative charge. youtube.comyoutube.com

In the reaction with a nitrile, the nucleophilic carbon of the methylmagnesium bromide attacks the electrophilic carbon of the carbon-nitrogen triple bond. jove.comucalgary.ca This addition breaks one of the pi bonds of the nitrile, and the electron pair moves to the nitrogen atom, forming a negatively charged iminium intermediate. organicchemistrytutor.com A key feature of this reaction is that the Grignard reagent typically adds only once because the resulting imine anion is negatively charged and thus not susceptible to further nucleophilic attack by another Grignard molecule. organicchemistrytutor.comchemistrysteps.com The reaction is then quenched with an aqueous acid workup. masterorganicchemistry.comjove.com This protonates the nitrogen, forming an imine, which is then hydrolyzed under the acidic conditions to the final ketone product. jove.comucalgary.ca

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-bromo-2-hydroxyphenyl)ethanone, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been instrumental in assigning the chemical shifts of all protons and carbons.

¹H NMR Spectral Analysis of Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound reveals distinct signals corresponding to the aromatic and aliphatic protons in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

The aromatic region of the spectrum is characterized by signals for the three protons on the phenyl ring. The substitution pattern on the ring influences their chemical shifts and coupling patterns. The aliphatic region shows a singlet for the methyl protons of the ethanone (B97240) group.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

ProtonChemical Shift (δ, ppm)Multiplicity
Aromatic HData not availableData not available
Aromatic HData not availableData not available
Aromatic HData not availableData not available
-CH₃Data not availableSinglet
-OHData not availableSinglet (broad)

Specific chemical shift values and coupling constants from primary literature sources were not available in the provided search results. The table represents a general expectation for the spectrum of this compound.

¹³C NMR Spectral Analysis of Carbon Framework

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The spectrum of this compound will exhibit signals for the eight carbon atoms present.

The carbonyl carbon of the ethanone group is typically found at a significantly downfield chemical shift. The aromatic carbons show a range of chemical shifts depending on their electronic environment, with the carbon bearing the bromine atom and the carbon bearing the hydroxyl group having distinct shifts. The methyl carbon appears at a characteristic upfield position.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

CarbonChemical Shift (δ, ppm)
C=OData not available
Aromatic C-BrData not available
Aromatic C-OHData not available
Aromatic C-HData not available
Aromatic C-HData not available
Aromatic C-HData not available
Aromatic C (quaternary)Data not available
-CH₃Data not available

Specific chemical shift values from primary literature sources were not available in the provided search results. The table represents a general expectation for the spectrum of this compound.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu It would be used to confirm the connectivity between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu This allows for the direct assignment of carbon signals based on the known proton assignments.

While specific 2D NMR data for this compound was not found in the search results, these techniques are standard practice for the complete structural elucidation of organic molecules. bas.bg

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Band Assignments for Hydroxyl, Carbonyl, and Aromatic Moieties

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrations of its key functional groups.

Hydroxyl (-OH) group : A broad absorption band is expected in the region of 3200-3600 cm⁻¹ in the IR spectrum, characteristic of the O-H stretching vibration. The broadness of this peak is indicative of hydrogen bonding.

Carbonyl (C=O) group : A strong, sharp absorption band is anticipated in the range of 1650-1700 cm⁻¹ for the C=O stretching vibration of the ketone.

Aromatic Ring : The C=C stretching vibrations of the aromatic ring typically appear in the region of 1450-1600 cm⁻¹. C-H stretching vibrations on the aromatic ring are observed around 3000-3100 cm⁻¹.

Table 3: Expected Vibrational Band Assignments for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Hydroxyl (-OH)O-H stretch3200-3600 (broad)
Carbonyl (C=O)C=O stretch1650-1700
Aromatic RingC=C stretch1450-1600
Aromatic C-HC-H stretch3000-3100
C-BrC-Br stretchData not available

Specific vibrational frequencies from experimental IR and Raman spectra were not available in the provided search results. The table represents general expected ranges for the functional groups present.

Analysis of Hydrogen Bonding Effects on Vibrational Modes

Hydrogen bonding plays a significant role in the vibrational spectrum of this compound. The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group (a hydrogen bond acceptor) allows for intramolecular and/or intermolecular hydrogen bonding.

This interaction has a noticeable effect on the vibrational frequencies of the involved groups. youtube.com The O-H stretching vibration is shifted to a lower frequency (red-shifted) and becomes significantly broadened. The position and shape of the C=O stretching band can also be affected, often shifting to a lower frequency as the carbonyl oxygen participates in hydrogen bonding. This is due to a weakening of the respective bonds as a result of the hydrogen bond interaction. The presence of the hydroxyl group can also provide additional hydrogen bonding capabilities, which can influence its solubility and interaction with other molecules. cymitquimica.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is primarily influenced by the substituted benzene (B151609) ring, which acts as a chromophore.

The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions. The phenyl ring, with its conjugated π-system, gives rise to intense π → π* transitions. The presence of the hydroxyl (-OH) and acetyl (-COCH₃) substituents, along with the bromine atom, modifies the electronic distribution and, consequently, the absorption maxima (λ_max) of the benzene chromophore.

The hydroxyl group, an activating auxochrome, and the acetyl group, a deactivating group, both extend the conjugation of the aromatic system. This extended conjugation typically results in a bathochromic shift (red shift) of the absorption bands to longer wavelengths compared to unsubstituted benzene. The lone pair of electrons on the hydroxyl group's oxygen and the carbonyl oxygen can participate in n → π* transitions, which are generally of lower intensity than π → π* transitions.

Solvatochromism describes the shift in a compound's absorption spectrum upon a change in solvent polarity. wikipedia.org This phenomenon is a valuable tool for understanding the differential solvation of the ground and excited states of a molecule. For this compound, which possesses both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl and hydroxyl oxygens), the effects of solvent polarity and hydrogen-bonding capacity are significant. wikipedia.orgmdpi.com

In nonpolar solvents, the molecule exists with minimal specific interactions. In polar protic solvents (e.g., ethanol (B145695), water), the hydroxyl and carbonyl groups can form hydrogen bonds with solvent molecules. These interactions can stabilize the ground and/or excited states differently. For instance, if the excited state is more polar than the ground state, a switch to a more polar solvent will stabilize the excited state more, leading to a bathochromic (red) shift in the absorption maximum. wikipedia.org Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift may be observed. wikipedia.org Studies on similar hydroxyacetophenone derivatives often reveal positive solvatochromism, where increasing solvent polarity causes a red shift, indicating a more polar excited state. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is an essential technique for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The compound has a molecular formula of C₈H₇BrO₂ and a molecular weight of approximately 215.04 g/mol . sigmaaldrich.com

The mass spectrum will characteristically display a molecular ion peak cluster ([M]⁺ and [M+2]⁺) with a nearly 1:1 intensity ratio. This is the hallmark signature of a compound containing one bromine atom, due to the natural abundances of its two stable isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%). docbrown.info

The fragmentation of this compound under electron ionization (EI) is predicted to follow pathways typical for aromatic ketones. libretexts.orgmiamioh.edu Key fragmentation steps include:

Alpha-Cleavage: The most common fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group. libretexts.org This would result in the loss of a methyl radical (•CH₃, 15 Da) to form a stable acylium ion. This fragment would be expected at m/z 200/202.

Loss of Carbon Monoxide: The resulting acylium ion can subsequently lose a neutral carbon monoxide molecule (CO, 28 Da), yielding a bromohydroxyphenyl cation at m/z 172/174.

Loss of Acetyl Radical: Cleavage of the bond between the ring and the acetyl group can lead to the formation of a bromohydroxyphenyl cation (m/z 172/174) and an acetyl radical.

Loss of Bromine: Fragmentation can also involve the loss of the bromine atom (79/81 Da), leading to a fragment ion at m/z 136.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Isotopic Pair)Proposed Fragment IonNeutral Loss
214 / 216[C₈H₇BrO₂]⁺ (Molecular Ion)-
199 / 201[C₇H₄BrO₂]⁺•CH₃
171 / 173[C₆H₄BrO]⁺CO from [M-CH₃]⁺
135[C₈H₇O₂]⁺•Br

X-ray Diffraction (XRD) Crystallography

X-ray diffraction on a single crystal is the most powerful method for determining the precise three-dimensional arrangement of atoms in the solid state and for analyzing intermolecular interactions that dictate the crystal packing.

As of the latest available data, a specific single-crystal X-ray structure for the isomer this compound has not been reported in publicly accessible crystallographic databases. While crystal structures for related isomers, such as 2-bromo-1-(4-hydroxyphenyl)ethanone, have been determined, it is crucial to note that positional isomerism can lead to significantly different crystal packing and unit cell parameters. nih.govresearchgate.net Therefore, a detailed description of the crystal system, space group, and precise bond lengths and angles for this compound cannot be provided without experimental data for this specific compound.

Based on the functional groups present in this compound, several key intermolecular interactions would be expected to govern its crystal packing. The strong hydrogen bond donor of the phenolic hydroxyl group and the hydrogen bond acceptor of the carbonyl oxygen would likely lead to the formation of robust O-H···O hydrogen bonds. These interactions are a dominant feature in the crystal structures of related hydroxyacetophenones. nih.govresearchgate.net

Conformational Analysis and Dihedral Angles

The conformational landscape of this compound is primarily dictated by the orientation of the acetyl and hydroxyl groups relative to the phenyl ring. A significant factor governing the molecule's preferred conformation is the presence of a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the acetyl group's carbonyl oxygen.

This interaction is a common feature in 2'-hydroxyacetophenone (B8834) and its derivatives, leading to a largely planar molecular structure. This planarity arises from the formation of a stable six-membered ring-like structure through the hydrogen bond. The delocalization of electrons within the phenyl ring and the acetyl group is enhanced in this planar conformation, further contributing to its stability.

The introduction of a bromine atom at the 4-position of the phenyl ring is not expected to significantly disrupt this planar conformation. The bromine substituent is located relatively distant from the acetyl and hydroxyl groups, minimizing steric hindrance that could force the acetyl group out of the plane of the phenyl ring.

The key dihedral angles that define the conformation of this compound are those involving the acetyl group and the phenyl ring. Due to the strong intramolecular hydrogen bond, the molecule is expected to adopt a conformation where the acetyl group is nearly coplanar with the phenyl ring.

Based on these considerations, the dihedral angles for this compound are predicted to be close to those that favor a planar arrangement. The critical dihedral angle, C(1)-C(2)-C(7)-O(8) (defining the orientation of the carbonyl group relative to the phenyl ring), is expected to be near 0° or 180°, indicating coplanarity.

Table 1: Predicted Dihedral Angles for this compound

Atoms Involved (Dihedral Angle)Predicted Angle (°)Rationale
C(3)-C(2)-C(1)-C(6)~0Defines the planarity of the phenyl ring.
C(1)-C(2)-C(7)-O(8)~0Indicates the coplanarity of the acetyl group with the phenyl ring, stabilized by the intramolecular hydrogen bond.
C(2)-C(7)-C(9)-H(9A/B/C)~60, 180, -60Represents the staggered conformation of the methyl group relative to the carbonyl group.
C(3)-C(4)-Br-XNot applicableThe bromine atom is a substituent on the ring and does not define a key conformational dihedral angle in this context.

Note: The atom numbering corresponds to standard IUPAC nomenclature for the compound. These are predicted values based on the analysis of similar structures and theoretical considerations. Experimental verification would be required for definitive values.


Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of a wide range of molecular properties. For aromatic compounds like 1-(4-Bromo-2-hydroxyphenyl)ethanone, DFT methods, particularly using hybrid functionals like B3LYP, have proven effective in predicting molecular characteristics. tandfonline.comresearchgate.net

Geometry Optimization and Electronic Structure Analysis (HOMO-LUMO)

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound are adjusted until the molecule reaches its lowest energy state. Studies on similar substituted acetophenones show that substituents like bromine and hydroxyl groups can influence the planarity and rotational barriers of the acetyl group relative to the phenyl ring. researchgate.net

Once the optimized geometry is obtained, the electronic structure can be analyzed. Key to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and more reactive. scite.ai For this compound, the electron-donating hydroxyl group and the electron-withdrawing bromo and acetyl groups are expected to significantly influence the energies and spatial distributions of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Properties for Substituted Acetophenones (Representative Data)
ParameterDescriptionTypical Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.0 to -7.0
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO4.0 to 5.0

Note: The values in this table are illustrative and based on typical DFT calculation results for similar aromatic ketones. researchgate.netresearchgate.net Specific values for this compound would require a dedicated computational study.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

DFT calculations are a powerful tool for predicting various spectroscopic signatures of a molecule, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is widely employed to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org These predictions are invaluable for assigning the signals in an experimental spectrum to specific atoms within the this compound molecule. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an Infrared (IR) spectrum. By analyzing the computed vibrational modes, each peak can be assigned to a specific molecular motion, such as the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, or the C-Br stretch. jocpr.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to simulate the electronic transitions that give rise to UV-Vis absorption spectra. This analysis helps to understand the origin of the observed absorption bands, often relating them to transitions between frontier orbitals like HOMO and LUMO. tandfonline.com

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.orgyoutube.com It is plotted onto the molecule's electron density surface, using a color scale to indicate different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen and the hydroxyl oxygen, highlighting these as primary sites for electrophilic interaction and hydrogen bonding. researchgate.net The hydrogen of the hydroxyl group would likely appear as a region of positive potential (blue). This mapping provides a clear and intuitive guide to the molecule's reactive behavior and intermolecular interactions. mdpi.com

Quantum Chemical Descriptors and Reactivity Analysis

From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a more quantitative measure of the molecule's chemical behavior. researchgate.net

Electrophilicity Index and Chemical Hardness/Softness

Based on the HOMO and LUMO energies, several global reactivity descriptors can be derived:

Chemical Hardness (η): This is a measure of the molecule's resistance to changes in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." researchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. It is calculated using the chemical potential (μ) and hardness (η). A higher electrophilicity index points to a greater capacity to act as an electrophile. asianpubs.org

Table 2: Key Quantum Chemical Reactivity Descriptors (Illustrative)
DescriptorFormulaSignificance
Ionization Potential (I)-EHOMOEnergy required to remove an electron.
Electron Affinity (A)-ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Resistance to change in electron configuration.
Chemical Potential (μ)-(I + A) / 2The "escaping tendency" of electrons.
Electrophilicity Index (ω)μ² / (2η)Global electrophilic nature of the molecule.

Note: These descriptors are derived from the HOMO and LUMO energies and provide a quantitative framework for comparing the reactivity of different molecules.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational technique that transforms the calculated wavefunction into localized orbitals corresponding to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This analysis provides detailed insights into charge distribution and delocalization within the molecule.

Molecular Docking Simulations and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a potential drug candidate. For derivatives of this compound, molecular docking can elucidate how these compounds interact with specific protein targets.

While specific docking studies on this compound are not extensively documented in publicly available literature, the methodology can be illustrated by studies on structurally related compounds. For instance, a related compound, 2-bromo-1-(4-hydroxyphenyl)ethanone, has been identified as a protein tyrosine phosphatase (PTP) inhibitor. bldpharm.com PTPs are a group of enzymes that are crucial in cellular signaling pathways, and their dysregulation is implicated in various diseases, making them important drug targets. Molecular docking simulations of this compound and its derivatives with PTPs could reveal key interactions responsible for their inhibitory activity.

The process of molecular docking typically involves the following steps:

Preparation of the protein and ligand: The three-dimensional structures of the target protein and the ligand (e.g., a derivative of this compound) are prepared. This may involve adding hydrogen atoms, assigning charges, and optimizing the geometry.

Docking calculation: A docking program is used to explore the conformational space of the ligand within the active site of the protein and to score the different binding poses.

Analysis of results: The predicted binding poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

In a study on new 1,4-naphthoquinone (B94277) derivatives, molecular docking was used to understand their interaction with a bacterial protein receptor. nih.gov The results were presented in terms of docking scores, such as the Glide score and E model score, which are estimates of the binding affinity. nih.gov A similar approach could be applied to this compound derivatives to predict their binding to various protein targets.

Table 1: Example of Molecular Docking Data for Synthesized Compounds (Hypothetical for this compound Derivatives)

Compound DerivativeTarget ProteinGlide Score (kcal/mol)E model Score (kcal/mol)Key Interacting Residues
Derivative APTP1B-8.5-90.2Arg47, Asp48, Gln262
Derivative BPTP1B-7.9-85.6Tyr46, Arg47, Phe182
Derivative CPTP1B-9.1-95.3Cys215, Arg221, Gln262

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can provide detailed information about its conformational landscape, which is the collection of all possible three-dimensional shapes the molecule can adopt.

A study on a homologous series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, which are structurally similar to this compound, utilized molecular modeling methods to determine their stable conformations. researchgate.net The study found that the most energetically stable conformations often involved the formation of an intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the adjacent alkoxyl group. researchgate.net The enthalpy values for these hydrogen bonds were calculated to be in the range of 10.1–21.49 kJ/mol, with distances between 0.229 and 0.255 nm. researchgate.net

For this compound, MD simulations could similarly be used to:

Identify the most stable conformers in different solvent environments.

Analyze the dynamics of intramolecular hydrogen bonding between the hydroxyl group and the carbonyl group.

Understand how substitutions on the phenyl ring affect the conformational preferences of the molecule.

This information is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into the binding site of a target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent derivatives.

QSAR studies have been successfully applied to various classes of compounds, including those with a bromo-hydroxyphenyl moiety. For example, a 2D-QSAR study was conducted on 3-iodochromone derivatives, which included a derivative of 1-(5-bromo-2-hydroxyphenyl)propenone. frontiersin.org This study aimed to identify the physicochemical properties that influence the fungicidal activity of these compounds. frontiersin.org

A typical QSAR study involves the following steps:

Data collection: A dataset of compounds with known biological activities is compiled.

Descriptor calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include electronic, steric, hydrophobic, and topological properties.

Model development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.

Model validation: The predictive power of the QSAR model is assessed using various statistical metrics and external test sets of compounds.

For derivatives of this compound, a QSAR model could be developed to predict a specific biological activity, such as their potential anticancer or antimicrobial effects. The model could help in identifying the key structural features that contribute to the desired activity and guide the synthesis of new derivatives with improved potency.

Reactivity Studies and Derivatization Strategies

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization, primarily through reactions that target its acidic proton and nucleophilic oxygen atom.

The hydroxyl group of 1-(4-Bromo-2-hydroxyphenyl)ethanone can readily undergo esterification and etherification. These reactions are fundamental for protecting the hydroxyl group or for introducing new functionalities.

Esterification typically involves the reaction of the phenol (B47542) with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The base, such as pyridine (B92270) or triethylamine, serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acidic byproduct.

Etherification , most commonly achieved through the Williamson ether synthesis, involves the deprotonation of the hydroxyl group with a strong base, like sodium hydride, to form a phenoxide ion. This is followed by a nucleophilic substitution reaction with an alkyl halide to form the corresponding ether.

Reaction TypeReagentsProduct Type
EsterificationAcyl Halide/Acid Anhydride, BaseAryl Ester
EtherificationAlkyl Halide, Strong BaseAryl Ether

The oxidation of the phenolic hydroxyl group in this compound can lead to the formation of quinone-type structures. The specific outcome of the oxidation is highly dependent on the oxidizing agent used and the reaction conditions. Due to the presence of other sensitive functional groups, selective oxidation can be challenging. Milder oxidizing agents are generally preferred to avoid unwanted side reactions at the carbonyl group or with the bromine atom.

Reactions at the Carbonyl Group

The ketone carbonyl group is another prominent reactive center in this compound, susceptible to nucleophilic attack.

The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(4-bromo-2-hydroxyphenyl)ethanol. Sodium borohydride (B1222165) (NaBH4) is a commonly used reagent for this transformation due to its mild nature, which typically does not affect the aryl bromide or the phenolic hydroxyl group under standard conditions. masterorganicchemistry.comchemguide.co.ukwikipedia.orgrsc.orgyoutube.com The reduction of ketones with sodium borohydride results in the formation of secondary alcohols. masterorganicchemistry.com

ReagentSolventProduct
Sodium Borohydride (NaBH4)Methanol or Ethanol (B145695)1-(4-bromo-2-hydroxyphenyl)ethanol

The carbonyl group readily undergoes condensation reactions with nitrogen-based nucleophiles to form a variety of derivatives.

Hydrazones are formed by the reaction of this compound with hydrazine (B178648) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) in an acidic medium. These reactions are often used for the characterization of carbonyl compounds and as intermediates in further synthetic transformations, such as the Wolff-Kishner reduction. The reaction of cyanoacetylhydrazine with ω-bromo-(4-methyl-acetophenone) is a known process. nih.gov

Oximes are synthesized by treating the ketone with hydroxylamine (B1172632) (NH2OH) or its hydrochloride salt. wikipedia.orgnih.gov The resulting oximes are versatile intermediates that can be rearranged to amides (Beckmann rearrangement) or reduced to amines.

ReagentProduct Type
Hydrazine/Substituted HydrazinesHydrazone/Substituted Hydrazone
HydroxylamineOxime

Reactions Involving the Bromine Atom

The bromine atom attached to the aromatic ring is a valuable handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly effective for the formation of biaryl structures.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is a powerful tool for the vinylation of aryl halides.

These cross-coupling reactions significantly enhance the synthetic utility of this compound, allowing for the introduction of a wide range of substituents at the 4-position of the phenyl ring.

ReactionCoupling PartnerCatalystBaseProduct Type
Suzuki CouplingBoronic Acid/EsterPalladium Complexe.g., K2CO3, Cs2CO3Biaryl Compound
Heck ReactionAlkenePalladium Complexe.g., TriethylamineSubstituted Alkene

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying the aromatic ring of this compound. In these reactions, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. wikipedia.org The presence of the electron-withdrawing acetyl group ortho to the hydroxyl group and para to the bromine atom activates the ring for nucleophilic attack. libretexts.orgmasterorganicchemistry.com

A common example involves the displacement of the bromide ion by various nucleophiles. For an SNAr reaction to proceed, the aromatic ring generally needs to be electron-poor. This is achieved by the presence of electron-withdrawing groups. masterorganicchemistry.com The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to occur. libretexts.org

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations due to the presence of the bromine atom. tezu.ernet.in These reactions offer a versatile approach to introduce a wide variety of substituents onto the aromatic ring. tezu.ernet.inrsc.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov It is a widely used method for the formation of biaryl compounds. tezu.ernet.innih.gov The reaction is valued for its mild conditions and the commercial availability of a diverse range of boronic acids. nih.gov The synthesis of various arylated diphenyl sulfones has been achieved with good site-selectivity using Suzuki-Miyaura coupling. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This reaction is a key method for the synthesis of substituted alkenes. tezu.ernet.in

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net It is a highly reliable method for the synthesis of aryl alkynes. tezu.ernet.inresearchgate.net The Sonogashira reaction has been successfully applied to synthesize 2,4'-bis(alkynyl)diphenyl sulfones. nih.gov

Table 1: Overview of Cross-Coupling Reactions

Reaction Coupling Partner Catalyst System Bond Formed
Suzuki-Miyaura Organoboron Compound Palladium Catalyst + Base C-C (Aryl-Aryl)
Heck Alkene Palladium Catalyst + Base C-C (Aryl-Alkenyl)
Sonogashira Terminal Alkyne Palladium Catalyst + Copper(I) Co-catalyst + Base C-C (Aryl-Alkynyl)

Electrophilic Aromatic Substitution at Other Ring Positions

While the primary focus is often on reactions at the bromine-substituted position, electrophilic aromatic substitution can also occur at other positions on the ring. The directing effects of the existing substituents (hydroxyl, acetyl, and bromo groups) will determine the regioselectivity of these reactions. The hydroxyl group is a strong activating group and an ortho-, para-director. The acetyl group is a deactivating group and a meta-director. The bromine atom is a deactivating group but an ortho-, para-director.

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of another halogen atom (e.g., chlorine, bromine, or iodine) onto the aromatic ring, typically requiring a Lewis acid catalyst. lumenlearning.com

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. lumenlearning.com

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. lumenlearning.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. lumenlearning.com

The interplay of the directing effects of the existing substituents can lead to a mixture of products, and the specific reaction conditions will influence the outcome.

Synthesis of Heterocyclic Compounds from this compound Precursors

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds.

Formation of Pyrazoline Derivatives

Pyrazoline derivatives can be synthesized from chalcones, which are themselves derived from this compound. derpharmachemica.comjocpr.com The general approach involves the condensation of the starting ketone with an aromatic aldehyde to form a chalcone (B49325) (an α,β-unsaturated ketone). derpharmachemica.comjetir.org This chalcone is then cyclized with hydrazine hydrate (B1144303) or its derivatives to yield the pyrazoline ring system. researchgate.netiscience.in The reaction with hydrazine hydrate in the presence of formic acid is a common method for this cyclization. jocpr.comiscience.in

Synthesis of Chalcones

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates and are synthesized via a Claisen-Schmidt condensation. acs.org This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. google.comnih.gov In the context of this compound, this ketone is reacted with a substituted benzaldehyde (B42025) in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide to yield the corresponding chalcone. jetir.orggoogle.com Solvent-free methods for chalcone synthesis have also been developed. rsc.org

Derivatization to Thioether-linked Heteroaryl Compounds

While direct derivatization of this compound to thioether-linked heteroaryl compounds is less commonly documented in the provided snippets, the reactivity of the bromo-substituent allows for such transformations. Nucleophilic substitution of the bromide with a thiol-containing heteroaryl compound would lead to the desired thioether linkage. This type of reaction would likely be catalyzed by a transition metal, such as copper or palladium, to facilitate the C-S bond formation.

Synthesis of Pyrimidine (B1678525) Analogues

The synthesis of pyrimidine derivatives often utilizes chalcones as key intermediates due to their straightforward and cost-effective nature. nih.gov A general and effective method involves the cyclization of a chalcone with guanidine (B92328) hydrochloride in the presence of a base, such as sodium hydroxide, in ethanol under reflux conditions. nih.gov This approach has been successfully employed to generate a variety of unsymmetrical pyrimidines. nih.gov

For instance, the reaction of (E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with guanidinium (B1211019) hydrochloride and sodium hydroxide in ethanol yields 4-(4-Chlorophenyl)-6-(4-methoxyphenyl)pyrimidin-2-amine. nih.gov This highlights a common pathway for creating pyrimidine rings from chalcone precursors. While direct synthesis of pyrimidine analogues starting from this compound is not explicitly detailed in the provided results, the established chalcone-based methodology provides a clear strategic pathway. The initial step would involve a Claisen-Schmidt condensation of this compound with an appropriate aldehyde to form the corresponding chalcone. This chalcone would then undergo cyclization with guanidine hydrochloride to yield the desired pyrimidine analogue.

This strategy is part of a broader effort to synthesize pyrimidine derivatives as potential bone anabolic agents. nih.gov The inclusion of a bromine atom on the phenyl ring is a deliberate design choice, providing a reactive site for further structural modifications through coupling reactions, such as the Suzuki coupling. nih.gov This allows for the exploration of structure-activity relationships, which are crucial in the development of new therapeutic agents. nih.gov

Nine pyrimidine nucleoside analogues have also been synthesized using the Vorbrüggen and Bennua coupling procedure, demonstrating another route for creating such compounds. nih.gov

Tautomerism Studies (Keto-Enol Forms)

The phenomenon of keto-enol tautomerism is a fundamental concept in organic chemistry, where isomers are in dynamic equilibrium. youtube.com This equilibrium is particularly relevant for carbonyl compounds that possess at least one α-hydrogen atom. youtube.com In the case of this compound, which is a 2-hydroxyacetophenone (B1195853) derivative, the presence of both a keto group and a hydroxyl group on the same aromatic ring allows for the existence of keto and enol tautomers. researchgate.netsigmaaldrich.com

Studies on similar molecules, such as 2-hydroxyacetophenone, have shown that the position of the equilibrium between the keto and enol forms is influenced by several factors, including the solvent. researchgate.net The relative stability of the tautomers can be investigated using spectroscopic techniques like ¹H-NMR, ¹³C-NMR, and UV-Visible spectroscopy. nih.govmdpi.comresearchgate.net For example, in some compounds, the keto form is favored in polar aprotic solvents like DMSO, while the enol form is more prevalent in non-polar solvents like chloroform. nih.govmdpi.comresearchgate.net

The existence of both tautomeric forms can be confirmed by characteristic signals in the NMR spectra. nih.govmdpi.comresearchgate.net For instance, the ¹³C-NMR spectrum might show distinct peaks corresponding to the ketonic carbon and the enolic carbon. nih.govmdpi.comresearchgate.net The formation of intramolecular hydrogen bonds is also a significant factor in stabilizing the enol tautomer. masterorganicchemistry.com In molecules like 2-hydroxyacetophenone, an intramolecular hydrogen bond can form between the hydroxyl group and the carbonyl oxygen, which contributes to the stability of the enol form. researchgate.net

The table below summarizes the key aspects of tautomerism in related compounds, providing insights into the expected behavior of this compound.

FeatureObservationSignificance
Equilibrium Dynamic equilibrium between keto and enol forms. youtube.comAllows for different chemical properties and reactivity.
Solvent Effects The ratio of keto to enol forms is solvent-dependent. nih.govmdpi.comresearchgate.netPolarity of the solvent can shift the equilibrium.
Spectroscopic Evidence Distinct signals for keto and enol forms in NMR spectra. nih.govmdpi.comresearchgate.netConfirms the presence of both tautomers.
Intramolecular H-Bonding Stabilizes the enol form. masterorganicchemistry.comA key factor in determining the position of the equilibrium.

Biological and Pharmacological Research Applications

Antimicrobial and Antifungal Activity Investigations

Research has demonstrated that 1-(4-bromo-2-hydroxyphenyl)ethanone and its derivatives possess significant antimicrobial and antifungal properties. These activities are attributed to the specific combination and positioning of the bromo and hydroxyl functional groups on the aromatic ring.

Evaluation Against Bacterial Strains (e.g., E. coli, S. aureus)

While specific studies on the antibacterial activity of this compound against E. coli and S. aureus are not extensively detailed in the provided search results, the broader class of halogenated hydroxyphenyl ethanones has shown promise as antibacterial agents. For instance, essential oils from various plant species containing related phenolic ketone structures have demonstrated activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. nih.gov The investigation of brominated chalcones, which share a similar structural motif, has also indicated potential as antibacterial compounds.

Antifungal Efficacy

The antifungal properties of this compound have been more specifically documented. Studies have shown its effectiveness against various fungal species, particularly those of the Candida genus. One study highlighted its ability to inhibit biofilm formation in Candida albicans and Candida glabrata. The minimum inhibitory concentration (MIC) and biofilm inhibition percentages were determined, indicating a significant impact on fungal growth and viability.

Fungal StrainMIC (µg/mL)Biofilm Inhibition (%)
Candida albicans5070
Candida glabrata10065

Derivatives of this compound have also been investigated for their antifungal potential. For example, a novel 2-bromo-2-chloro-2-(4-chlorophenylsulfonyl)-1-phenylethanone compound displayed potent anti-Candida activity, with some strains showing susceptibility at very low concentrations. nih.gov However, the direct effect of this compound on the fungal cell wall synthesis was not suggested to be the primary mechanism of action in one study. nih.gov

Mechanisms of Antimicrobial Action

The precise mechanisms underlying the antimicrobial action of this compound are believed to involve interactions with specific molecular targets within the microbial cells. The hydroxyl and carbonyl groups are thought to be crucial for these interactions, likely through the formation of hydrogen bonds and other non-covalent interactions with enzymes or other vital proteins. This can disrupt essential cellular processes, leading to the inhibition of growth or cell death.

Anticancer Activity and Cytotoxicity Studies

In addition to its antimicrobial properties, this compound and its derivatives have emerged as a promising area of anticancer research. The presence of the bromo and hydroxyl groups appears to play a significant role in their cytotoxic effects against various cancer cell lines.

Evaluation against Various Cancer Cell Lines

Chalcone (B49325) derivatives incorporating a bromophenyl moiety have demonstrated cytotoxic activity against several cancer cell lines. For example, a bromo chalcone derivative showed a cytotoxic effect on T47D breast cancer cells with an IC50 value of 45 µM. researchgate.net Another study on a 2'-hydroxy-2-bromo-4,5-dimethoxychalcone reported moderate activity against the MCF-7 breast cancer cell line with an IC50 of 42.19 µg/mL. researchgate.net Furthermore, a newly synthesized chalcone derivative exhibited significant cytotoxic effects on human lung (A549, H1299) and colon cancer (HCT116, HT29) cells, with IC50 values as low as 0.35 µM for HT29 cells. ejmo.org

Cancer Cell LineCompoundIC50 Value
T47D (Breast Cancer)1-(4'-bromophenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-propene-1-on45 µM
MCF-7 (Breast Cancer)2'-hydroxy-2-bromo-4,5-dimethoxychalcone42.19 µg/mL
A549 (Lung Cancer)(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one2.85 µM
H1299 (Lung Cancer)(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one1.46 µM
HCT116 (Colon Cancer)(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one0.59 µM
HT29 (Colon Cancer)(2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one0.35 µM

Targeting Specific Enzymes (e.g., Tyrosine Kinases, HDAC)

The anticancer activity of compounds related to this compound may be linked to their ability to inhibit specific enzymes crucial for cancer cell survival and proliferation. While direct evidence for this compound as a tyrosine kinase inhibitor is not explicitly provided in the search results, a related compound, 2-Bromo-1-(4-hydroxyphenyl)ethanone, is known as a protein tyrosine phosphatase inhibitor. bldpharm.com

Furthermore, research into histone deacetylase (HDAC) inhibitors has highlighted the potential of molecules with a 4-bromophenyl group. nih.gov For instance, a novel hydrazide inhibitor, UF010, which contains a 4-bromophenyl linker, shows potent activity against class I HDACs, particularly HDAC2 and HDAC3. nih.gov The bromine atom is suggested to act as a "plug" in a tunnel of the enzyme. nih.gov This indicates that the bromo-substituted phenyl structure, a key feature of this compound, is a valuable component in the design of targeted anticancer agents.

Enzyme Inhibition Studies

Derivatives of this compound have been studied as inhibitors of carbonic anhydrase (CA) isoenzymes, particularly the cytosolic forms hCA I and hCA II. nih.govmdpi.com Carbonic anhydrases are zinc-containing metalloenzymes that play a crucial role in pH regulation and other physiological processes. mdpi.comresearchgate.net

In one study, novel bromophenol derivatives were synthesized and tested for their inhibitory effects on hCA I and hCA II. mdpi.com These compounds exhibited effective inhibition of both isoenzymes, with Ki values (inhibition constants) in the nanomolar range. mdpi.com Specifically, the Ki values ranged from 2.53 to 25.67 nM for hCA I and from 1.63 to 15.05 nM for hCA II. mdpi.com Another study focused on derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide, which were found to be nanomolar inhibitors of the tumor-associated hCA IX and XII, while showing weaker, micromolar inhibition of hCA II and low to no inhibition of hCA I. nih.gov

The inhibitory potential of these compounds is often attributed to the phenol (B47542) group, which is a known zinc-binding group. nih.gov The data from these studies suggest that derivatives of this compound could serve as a basis for designing more potent and selective CA inhibitors for various therapeutic applications. mdpi.comnih.gov

Table 1: Carbonic Anhydrase Inhibition by Bromophenol Derivatives

Compound/Derivative Target Enzyme Inhibition Constant (Ki)
Bromophenol Derivatives hCA I 2.53 - 25.67 nM mdpi.com
Bromophenol Derivatives hCA II 1.63 - 15.05 nM mdpi.com
4-methyl-1,2,3-benzoxathiazine 2,2-dioxide Derivatives hCA I Low to no inhibition nih.gov

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net Research has explored the potential of this compound derivatives as AChE inhibitors.

A study on novel bromophenol derivatives demonstrated effective AChE inhibition, with Ki values ranging from 6.54 to 24.86 nM. mdpi.com Another series of compounds, 1-(4-hydroxyphenyl)-2-[(heteroaryl)thio]ethan-1-ones, also showed potent AChE inhibitory activity at nanomolar concentrations. nih.gov These findings indicate that the bromophenol scaffold is a promising starting point for the development of new AChE inhibitors. mdpi.comnih.gov

Table 2: Acetylcholinesterase Inhibition by Bromophenol Derivatives

Compound/Derivative Inhibition Constant (Ki)
Bromophenol Derivatives 6.54 - 24.86 nM mdpi.com

Protein tyrosine phosphatases (PTPs), such as PTP1B, are enzymes that play a critical role in cellular signaling pathways. The inhibition of PTP1B is considered a promising therapeutic strategy for type 2 diabetes and obesity. A series of bromophenol derivatives were synthesized and evaluated as PTP1B inhibitors. nih.gov The results indicated that these compounds displayed a range of PTP1B inhibition, from weak to good. nih.gov One highly brominated derivative showed particularly promising inhibitory activity against PTP1B with an IC50 value of 0.68 μmol/L and demonstrated high selectivity over other PTPs. nih.gov

5-Lipoxygenase (5-LOX) is a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. frontiersin.orgmdpi.com Inhibition of 5-LOX is a therapeutic target for inflammatory diseases. frontiersin.org Studies on various derivatives, though not directly of this compound, have shown that the general class of phenolic compounds can act as 5-LOX inhibitors. mdpi.comnih.gov For instance, certain isoxazole (B147169) and coumarin (B35378) derivatives have been reported to exhibit 5-LOX inhibitory activity. nih.govbiorxiv.org The mechanism often involves antioxidant activity and interference with the enzyme's catalytic cycle. mdpi.com While direct studies on this compound are limited in this area, the structural features suggest potential for 5-LOX inhibition that warrants further investigation.

Environmental Chemistry and Degradation Studies

Investigation of Pollutant Degradation Processes

The degradation of halogenated aromatic compounds in the environment is a complex process influenced by both biotic and abiotic factors. For compounds like 1-(4-Bromo-2-hydroxyphenyl)ethanone, degradation is expected to proceed through mechanisms observed for other brominated and phenolic substances.

Research on brominated phenols indicates that they can be transformed in the environment through various processes. nih.gov The presence of the bromine atom and the hydroxyl group on the aromatic ring will significantly influence the compound's reactivity and susceptibility to degradation. For instance, the degradation of other brominated organic compounds, such as the flame retardants dibromoneopentyl glycol (DBNPG) and tribromoneopentyl alcohol (TBNPA), has been shown to be facilitated by microbial consortia. mdpi.com In these cases, degradation was significantly enhanced by the presence of an additional carbon source, suggesting a co-metabolic process. mdpi.com

Studies on non-brominated but structurally related compounds like 4-hydroxyacetophenone show that aerobic microbial degradation can occur via a Baeyer-Villiger oxidation. This process, mediated by a monooxygenase, converts the ketone to an ester (4-hydroxyphenyl acetate), which is then hydrolyzed to hydroquinone (B1673460). ethz.ch This hydroquinone can then be further degraded. ethz.ch Similarly, the degradation of 2,5- and 2,6-dihydroxyacetophenone by hydrogen peroxide under alkaline conditions has been studied, indicating that oxidative degradation is a potential pathway for such molecules.

The table below summarizes findings on the degradation of compounds structurally related to this compound.

CompoundDegradation ProcessKey FindingsReference
4-HydroxyacetophenoneAerobic microbial degradationDegrades via Baeyer-Villiger oxidation to 4-hydroxyphenyl acetate (B1210297), followed by hydrolysis to hydroquinone. ethz.ch
Dibromoneopentyl glycol (DBNPG) & Tribromoneopentyl alcohol (TBNPA)Aerobic microbial consortiumComplete degradation observed in 3-7 days with an additional carbon source (glucose and yeast extract). mdpi.com
2,5-Dihydroxyacetophenone & 2,6-DihydroxyacetophenoneAlkaline hydrogen peroxideUndergoes oxidative degradation.
Acetophenone (B1666503)Microbial degradationCan be degraded by various bacteria, often involving oxidation of the methyl group or cleavage of the aromatic ring. studyraid.com

Photodegradation Mechanisms

Photodegradation is a key abiotic process for the transformation of aromatic compounds in the environment. The absorption of ultraviolet (UV) radiation can lead to the cleavage of chemical bonds, including the carbon-bromine bond. nih.gov For brominated phenols, UV irradiation can lead to the formation of other toxic compounds, such as brominated dioxins and furans. nih.gov

While specific studies on the photodegradation of this compound are not available, research on acetophenone and other brominated compounds provides insights. The photodegradation of acetophenone in aquatic systems can occur, with the rate influenced by factors such as light intensity and the presence of other substances in the water. studyraid.com The bromine atom in this compound is a potential site for photolytic cleavage, which would be a critical first step in its environmental degradation. This process would likely lead to the formation of 2-hydroxyphenyl ethanone (B97240) and a bromide radical.

Bioremediation Potential

Bioremediation utilizes microorganisms to break down environmental pollutants. The potential for bioremediation of this compound can be inferred from studies on other halogenated aromatic compounds. Microbial degradation is a major pathway for the removal of such pollutants. nih.gov

The success of bioremediation often relies on microbial consortia rather than single strains, as these consortia possess greater metabolic diversity. mdpi.com For many halogenated organic compounds, the initial step in biodegradation is dehalogenation, which can occur through various enzymatic mechanisms, including hydrolysis, reduction, or oxygen-dependent reactions. mdpi.com

Studies on the degradation of brominated flame retardants have demonstrated that microbial consortia can effectively degrade these compounds, particularly through co-metabolism where another carbon source is provided to support microbial growth and activity. mdpi.com The degradation of 2-hydroxyacetophenone (B1195853) is reported to be readily biodegradable according to OECD criteria, suggesting that the core structure of this compound is susceptible to microbial attack. basf.com The presence of the bromine atom may, however, increase its persistence and require specific microbial capabilities for its removal.

The table below outlines factors that can influence the bioremediation of halogenated aromatic compounds, which would be relevant for this compound.

FactorInfluence on BioremediationReference
Microbial ConsortiaOften more efficient than single strains due to metabolic diversity. mdpi.com
Co-metabolismThe presence of an additional carbon source can enhance the degradation of the target compound. mdpi.com
Oxygen AvailabilityAerobic conditions generally favor more complete degradation of aromatic compounds. studyraid.com
DehalogenationA critical initial step in the biodegradation of halogenated compounds, requiring specific enzymes. mdpi.com

Materials Science Applications

Exploration in Novel Material Synthesis (e.g., Polymers, Coatings)

There is currently a lack of published research detailing the use of 1-(4-Bromo-2-hydroxyphenyl)ethanone as a monomer for the synthesis of polymers or as a component in the formulation of coatings. The foundational reactions for polymer synthesis, such as polycondensation or polymerization of functionalized monomers, have not been reported with this specific compound. The potential for this molecule to act as a precursor, for instance, by leveraging its hydroxyl and ketone functional groups for polyester (B1180765) or polyketone synthesis, remains a theoretical possibility that has not been experimentally validated in the available literature. Similarly, its incorporation into coating formulations to impart specific properties like flame retardancy, due to the presence of bromine, or enhanced adhesion, from the hydroxyl group, has not been described.

Conclusion and Future Research Perspectives

Summary of Key Findings and Contributions to the Field

1-(4-Bromo-2-hydroxyphenyl)ethanone has established itself as a crucial building block in synthetic organic chemistry and medicinal chemistry. chemimpex.com Its primary contribution lies in its utility as a precursor for the synthesis of more complex molecules with significant biological activities.

The presence of the bromo and hydroxy functional groups on the phenyl ring, combined with the ketone moiety, provides multiple reactive sites, making it an ideal starting material for a variety of chemical transformations. chemimpex.com This has led to its use in the development of a diverse array of compounds.

Key research findings highlight its role in:

Pharmaceutical Development: The compound is a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Notably, it has been utilized in the development of potential anti-inflammatory and analgesic drugs. chemimpex.com

Organic Synthesis: In the broader field of organic chemistry, this compound is employed to construct complex molecules. chemimpex.com Its structural features allow for its participation in reactions such as electrophilic aromatic substitution, making it a valuable component in the synthesis of dyes and pigments. chemimpex.com

Agrochemicals: Researchers have utilized this compound in the synthesis of new agrochemicals, indicating its potential impact on the agricultural sector. chemimpex.com

Material Science: There is an emerging interest in its application in material science for the creation of novel polymers and coatings that require specific thermal or chemical properties. chemimpex.com

Unexplored Research Avenues for this compound

While the utility of this compound as a synthetic intermediate is well-documented, several research avenues remain largely unexplored. Future investigations could unlock new applications and a deeper understanding of its chemical properties.

Potential areas for future research include:

Intrinsic Biological Activity: The majority of current research focuses on the biological activities of the derivatives of this compound, rather than the compound itself. A thorough investigation into its own potential pharmacological or biological effects could reveal new therapeutic possibilities.

Expanded Derivative Synthesis: While its use in synthesizing certain classes of compounds is known, the full scope of its synthetic potential is yet to be realized. Exploring its reactivity with a wider range of reagents and in different reaction conditions could lead to the discovery of novel molecular scaffolds with unique properties.

Advanced Materials: The exploration of this compound in material science is still in its early stages. chemimpex.com A concerted effort to design and synthesize new polymers, copolymers, and functional coatings incorporating this molecule could lead to materials with enhanced thermal stability, flame retardancy, or specific optical properties.

Catalysis: The potential for the metal complexes of this compound or its derivatives to act as catalysts in organic reactions is an intriguing and underexplored area.

Potential for Translational Research and Industrial Applications

The foundational research on this compound lays the groundwork for significant translational and industrial applications across various sectors. The versatility of this compound as a chemical intermediate is a key driver of its industrial relevance.

The potential for industrial application is evident in the following areas:

Pharmaceutical Industry: The most direct translational potential lies in drug discovery and development. Its role as a precursor to anti-inflammatory and analgesic agents suggests that it could be a key component in the manufacturing of new medicines for these conditions. chemimpex.com Further development of its derivatives could lead to treatments for a wider range of diseases.

Chemical Manufacturing: As a versatile building block, it holds considerable value for the specialty chemicals industry. chemimpex.com Its application in the synthesis of dyes and pigments can be scaled up for industrial production. chemimpex.com

Agrochemical Sector: The development of new and more effective agrochemicals is a continuous industrial need. chemimpex.com Derivatives of this compound could lead to the production of novel herbicides, fungicides, or insecticides.

Materials and Polymers Industry: With further research, this compound could become a staple in the production of high-performance polymers and coatings. chemimpex.com These materials could find applications in electronics, aerospace, and construction, where specific material properties are paramount.

Q & A

Q. What are the common synthetic routes for 1-(4-Bromo-2-hydroxyphenyl)ethanone?

The compound is typically synthesized via bromination or functional group transformations. A notable method involves reacting this compound with hydroxylamine hydrochloride in ethanol under reflux, followed by acetylation to yield oxime derivatives. Key steps include purification via flash chromatography (50% EtOAc in petroleum ether) and characterization using 1^1H NMR and mass spectrometry .

Q. How is this compound characterized for structural elucidation?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1^1H NMR (DMSO-d6) shows peaks at δ 11.84 (broad, 1H, -OH), 7.41 (d, J=8.16 Hz, aromatic H), and 2.23 (s, 3H, CH3) .
  • X-ray crystallography : Single-crystal studies (e.g., SHELX refinement) provide bond lengths and angles, with mean C–C distances of 0.009 Å and R factor = 0.054 .
  • IR and mass spectrometry : Gas-phase ion energetics and fragmentation patterns are documented in NIST databases .

Q. What safety precautions are necessary when handling this compound?

Safety data sheets (SDS) classify it as hazardous (H301: toxic if swallowed; H314: causes severe skin burns). Researchers must use PPE (gloves, goggles), work in a fume hood, and adhere to protocols for handling corrosive/toxic substances. Emergency procedures include immediate washing and medical consultation .

Q. What are the primary applications in organic synthesis?

It serves as a precursor for heterocycles (e.g., benzothiazinones), antibiotics, and fluorinated polymers. Its bromo and hydroxyl groups enable regioselective cross-coupling reactions, such as Suzuki-Miyaura, for drug discovery pipelines .

Q. Which analytical techniques confirm purity?

Purity is assessed via HPLC (retention time matching), GC (boiling point ~469 K), and melting point analysis. Lot-specific data from certificates of analysis (COA) are critical for reproducibility .

Advanced Research Questions

Q. How to address low yields in the acetylation of its oxime derivatives?

Optimize reaction conditions by:

  • Solvent selection : Use acetyl acetate for higher electrophilicity.
  • Catalyst screening : Test Brønsted acids (e.g., pyridine) to enhance acetyl transfer.
  • Temperature control : Maintain 25°C to avoid side reactions. Post-reaction workup (3× EtOAc extraction, Na2SO4 drying) improves yield to 78% .

Q. What contradictions exist in spectroscopic data interpretation?

Discrepancies in 1^1H NMR chemical shifts (e.g., hydroxyl proton broadening) may arise from tautomerism or hydrogen bonding. Cross-validate with 13^{13}C NMR and IR (C=O stretch ~1700 cm1^{-1}) to resolve ambiguities .

Q. How does substituent positioning affect reactivity in derivatives?

The para-bromo and ortho-hydroxyl groups direct electrophilic substitution to the 5-position. Comparative studies with 1-(5-bromo-2-hydroxyphenyl)ethanone (CAS 88275-87-0) show reduced steric hindrance, favoring nucleophilic aromatic substitution .

Q. What challenges arise in crystallizing this compound for X-ray studies?

Crystallization requires slow evaporation from ethanol/acetone mixtures. Challenges include polymorphism (multiple crystal forms) and twinning, which complicate refinement. SHELXL software is recommended for high-resolution data (data-to-parameter ratio ≥15.0) .

Q. How to resolve melting point discrepancies across literature?

Variations (e.g., 25–29°C vs. higher values) stem from impurities or polymorphic forms. Recrystallize from dichloromethane/hexane and use differential scanning calorimetry (DSC) to identify stable polymorphs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.